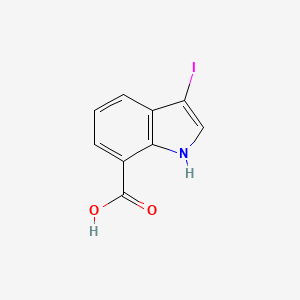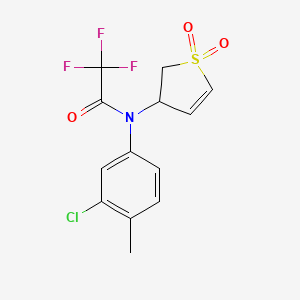
Morpholino(thiophen-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Morpholino(thiophen-3-yl)methanone” is a chemical compound with the IUPAC name morpholino (1H-1lambda3-thiophen-3-yl)methanone . It has a molecular weight of 198.27 .
Synthesis Analysis
The synthesis of morpholino-thiophene derivatives involves a series of reactions. For instance, substituted tetrahydro-1 H -thiopyrano [3,4- c] pyridine-4-carbonitrile was prepared by the reaction of 1-methyl piperidin-4-one with CS 2, malononitrile, and triethylamine . The condensed thiopyrane was then converted to three-mercapto-7-methyl-1-morpholino-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile by reaction with morpholine .Molecular Structure Analysis
The molecular structure of “Morpholino(thiophen-3-yl)methanone” is complex. It involves a morpholino group attached to a thiophene ring via a methanone linkage . The InChI code for this compound is 1S/C9H12NO2S/c11-9(8-1-6-13-7-8)10-2-4-12-5-3-10/h1,6-7,13H,2-5H2 .Chemical Reactions Analysis
The chemical reactions involving “Morpholino(thiophen-3-yl)methanone” are complex and involve multiple steps. For instance, the compound can be used as a starter in a series of heterocyclic compounds, such as the thieno [2,3- c ] [2,7]naphthyridines moiety .Scientific Research Applications
Gene Function Inhibition
Morpholino oligos, related to Morpholino(thiophen-3-yl)methanone in structure and function, have been tested across a range of model organisms for their ability to inhibit gene function. These studies suggest that morpholinos provide a relatively simple and rapid method to study gene function, highlighting their utility in developmental biology and genetics. The evidence supports their application in targeting maternal and zygotic gene function, with the emphasis on the importance of careful controls to ascertain their effectiveness (Heasman, 2002).
Pharmaceutical Applications
Morpholine, including Morpholino(thiophen-3-yl)methanone, and its derivatives demonstrate a broad spectrum of pharmaceutical applications. Recent years have seen scientists developing new methods for the synthesis of these derivatives, highlighting their significance in medicinal chemistry. These compounds are characterized by their potent pharmacophoric activities, suggesting their potential in drug development (Al-Ghorbani Mohammed et al., 2015).
Presence in Organic Compounds with Pharmacological Activities
Morpholine and its derivatives are present in various organic compounds developed for diverse pharmacological activities. This review emphasizes the wide range of pharmacological profiles attributed to morpholine derivatives, including their role in biochemistry and potential applications in creating new therapeutics (M. Asif & M. Imran, 2019).
Future Directions
The future directions for “Morpholino(thiophen-3-yl)methanone” could involve further studies to understand its mechanism of action, especially its potential role as an inhibitor of Mycobacterium tuberculosis . Additionally, more research could be conducted to explore its synthesis and chemical reactions .
Mechanism of Action
Target of Action
Morpholino(thiophen-3-yl)methanone, also known as 4-[(Thiophen-3-yl)carbonyl]morpholine, is a compound that has been found to have significant biological activitySimilar compounds have been found to bind with high affinity to multiple receptors , suggesting that Morpholino(thiophen-3-yl)methanone may also interact with various cellular targets.
Mode of Action
It is suggested that similar compounds may target qcrb, a subunit of the menaquinol cytochrome c oxidoreductase, part of the bc1-aa3-type cytochrome c oxidase complex that is responsible for driving oxygen-dependent respiration .
Biochemical Pathways
Based on its suggested interaction with the menaquinol cytochrome c oxidoreductase, it can be inferred that morpholino(thiophen-3-yl)methanone may affect pathways related to cellular respiration .
Pharmacokinetics
It is noted that similar compounds follow the lipinski rule in molecular prediction studies , which suggests that Morpholino(thiophen-3-yl)methanone may have favorable pharmacokinetic properties.
Result of Action
Similar compounds have been found to exhibit significant anti-hiv activity , suggesting that Morpholino(thiophen-3-yl)methanone may also have potent biological effects.
properties
IUPAC Name |
morpholin-4-yl(thiophen-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c11-9(8-1-6-13-7-8)10-2-4-12-5-3-10/h1,6-7H,2-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCGKOSFBQOBOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

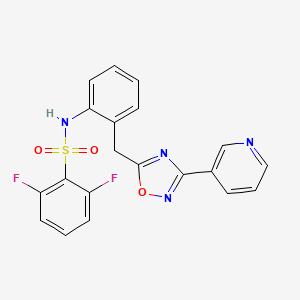
![3,3-Dioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B2541952.png)
![Ethyl 2-[2-[2-(4-nitroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2541957.png)
![5-methyl-7-(2-methylpropyl)-2-(naphthalen-1-ylmethyl)-3-pyridin-4-yl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B2541958.png)
![2-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2541961.png)
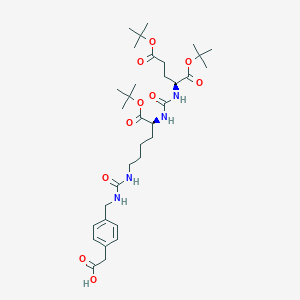
![N-(3,4-dimethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2541964.png)
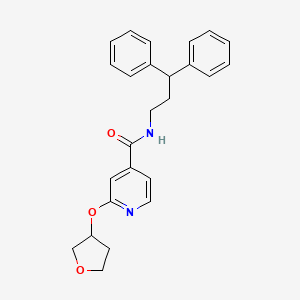


![Methyl 3-(difluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine-6-carboxylate](/img/structure/B2541970.png)

